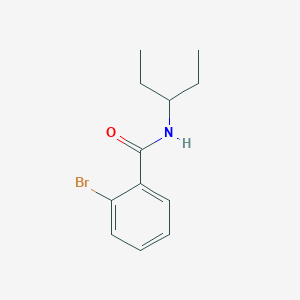
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the benzamide family and is commonly referred to as CMNB. In
Mechanism of Action
CMNB acts as a competitive inhibitor of PARP by binding to the enzyme's active site. This prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism has been studied extensively in the laboratory and has been shown to be effective in inducing cell death in cancer cells.
Biochemical and Physiological Effects:
CMNB has been shown to induce cell death in a variety of cancer cell lines, including breast, ovarian, and prostate cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, CMNB has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CMNB in laboratory experiments is its potency as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer development. However, one limitation of using CMNB is its toxicity, which can limit its use in certain experiments. It is important to use caution when handling CMNB and to follow proper safety protocols.
Future Directions
There are several future directions for research involving CMNB. One area of interest is the development of more potent PARP inhibitors that can be used in cancer treatment. Another area of interest is the development of new therapeutic applications for CMNB, such as in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CMNB and its potential side effects.
In conclusion, 3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide is a valuable tool for scientific research due to its unique properties as a PARP inhibitor. Its synthesis method is effective in producing high yields of pure CMNB. CMNB has been shown to induce cell death in cancer cells and has potential therapeutic applications in the treatment of inflammatory diseases. However, caution should be taken when handling CMNB due to its toxicity. Future research should focus on the development of more potent PARP inhibitors and the exploration of new therapeutic applications for CMNB.
Synthesis Methods
The synthesis of CMNB involves the reaction of 3-chloro-4-methylbenzoic acid with 2-methyl-3-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as methylamine to produce CMNB. This method has been widely used in the laboratory and has been proven to be effective in producing high yields of pure CMNB.
Scientific Research Applications
CMNB has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. This makes CMNB a valuable tool for studying the role of PARP in DNA repair and the development of cancer.
properties
IUPAC Name |
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-6-7-11(8-12(9)16)15(19)17-13-4-3-5-14(10(13)2)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYWRGWDHZPXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)



![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)



![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)